2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3-methylphenyl)acetamide
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Overview
Description
2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3-methylphenyl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Acetylation: The final step involves the acetylation of the quinazolinone core with 3-methylphenylacetic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions may target the carbonyl groups in the quinazolinone core, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential as an enzyme inhibitor or receptor ligand.
Medicine: Exploring its therapeutic potential for treating diseases such as cancer, inflammation, and infections.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzymes or blocking receptor activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide
- 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-methylphenyl)acetamide
Uniqueness
The presence of the 3-methylphenyl group in 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3-methylphenyl)acetamide may confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets, compared to similar compounds.
Properties
Molecular Formula |
C19H19N3O3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-(3-ethyl-2,4-dioxoquinazolin-1-yl)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C19H19N3O3/c1-3-21-18(24)15-9-4-5-10-16(15)22(19(21)25)12-17(23)20-14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,20,23) |
InChI Key |
GWKXOHRCAAXDPX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC(=C3)C |
Origin of Product |
United States |
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